2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Key structural features include:
- A 4-ethoxyphenyl substituent at the 3-position of the triazolo ring.
- A thioether linkage (-S-) connecting the pyridazine moiety to an acetamide group.
Its design likely targets kinase inhibition or epigenetic regulation, given the structural resemblance to bioactive triazolo-pyridazine derivatives reported in oncology and stem cell research .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S2/c1-3-31-16-7-5-15(6-8-16)22-27-26-19-10-11-21(28-29(19)22)32-13-20(30)25-23-24-17-9-4-14(2)12-18(17)33-23/h4-12H,3,13H2,1-2H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCBZEIJYAHPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives, have been reported to exhibit various bioactivities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been reported to interact with their targets through various mechanisms, such as dna intercalation
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been reported to affect various biochemical pathways. More research is needed to identify the specific biochemical pathways affected by this compound.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are currently unknown. Similar compounds have been reported to have various pharmacokinetic properties
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Similar compounds have been reported to have various effects, such as anticonvulsant activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Similar compounds have been reported to have various properties under different environmental conditions
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule belonging to the class of phenylpyridazines. Its structure combines a triazole ring with a pyridazine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.46 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and potential biological properties. The compound's structural features may enhance its lipophilicity, facilitating better interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of triazolo-pyridazines can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 0.1 to 5 μM, indicating potent activity against these cell lines .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Kinases : Many triazolo-pyridazine derivatives have been identified as c-Met kinase inhibitors. For example, compounds like 12e showed IC50 values against c-Met kinase comparable to established inhibitors .
- Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have shown that these compounds can induce apoptosis in cancer cells, promoting cell cycle arrest in the G0/G1 phase .
Comparative Analysis
A comparison of related compounds reveals varying degrees of biological activity:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 12e | Triazolo-pyridazine | 1.06 ± 0.16 (A549) | Anticancer |
| 22i | Triazolo-pyrazine | 0.83 ± 0.07 (A549) | Anticancer |
| WAY-270329 | Phenylpyridazine derivative | Not specified | Potential kinase inhibitor |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Triazolo-Pyrimidine Derivatives : A series of novel derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase and cytotoxicity against A549 and MCF-7 cell lines. The most promising compound exhibited significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells .
- Discovery of c-Met Inhibitors : Another study focused on triazolo-pyrazine derivatives demonstrated that certain compounds could inhibit c-Met effectively at nanomolar concentrations while also showing substantial anticancer activity across various cell lines .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituent groups and linkage types, which critically influence physicochemical properties and biological activity.
Key Observations:
The thioether linkage may confer metabolic stability over ether or amide bonds, as sulfur-containing groups resist enzymatic hydrolysis .
Bioactivity Implications :
- The analog in demonstrated epigenetic modulation via Lin-28/let-7 pathway inhibition, leading to cancer stem cell (CSC) differentiation. Structural similarities suggest the target compound may share this mechanism, though substituent differences (e.g., ethoxy vs. methyl groups) could alter binding specificity .
NMR Profiling Insights :
- Comparative NMR studies (e.g., chemical shift analysis in ) indicate that substituent modifications in regions analogous to "positions 39–44" (cf. ) significantly alter electron density and steric effects. For the target compound, the ethoxyphenyl and thioacetamide groups may perturb these regions, influencing receptor interactions.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis of structurally similar triazolo-pyridazine and benzothiazole derivatives typically involves multi-step routes. For example:
- Step 1 : Condensation of substituted phenylhydrazines with pyridazine precursors to form the triazolo-pyridazine core .
- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyridazine derivative (e.g., using NaH in DMF at 60°C) .
- Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in THF) . Key optimization parameters include solvent choice (e.g., DMF vs. acetonitrile), catalyst (e.g., Pd/C for dehalogenation), and reaction time .
Q. How can the compound’s structural purity be validated?
Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether signals at δ 3.5–4.0 ppm) .
- Elemental analysis : Compare experimental vs. theoretical C, H, N, S content (deviation <0.3% indicates purity) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for C_{22HNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield in the final coupling step?
Contradictions in yield data for similar compounds (e.g., 30–75% yields in triazolo-thiadiazine syntheses) suggest:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Catalyst modulation : Use Pd(OAc) or CuI for Ullmann-type couplings to enhance thioether bond formation .
- Temperature control : Gradual heating (40–80°C) prevents decomposition of thermally labile acetamide groups .
- Byproduct analysis : TLC or HPLC monitoring identifies side products (e.g., hydrolyzed esters or oxidized thiols) .
Q. What experimental strategies are effective for evaluating biological activity?
For triazolo-pyridazine derivatives, prioritize:
- In vitro assays :
- Anticancer : MTT assays against cancer cell lines (e.g., IC determination for HepG2 or MCF-7) .
- Antimicrobial : Broth microdilution to assess MIC values against Gram-positive/negative bacteria .
- Target engagement : Molecular docking (e.g., using AutoDock Vina) to predict binding to kinases or tubulin, validated by SPR or ITC .
- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to quantify half-life and CYP450 interactions .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Substituent variation : Synthesize analogs with modified ethoxyphenyl (e.g., 4-fluoro, 4-methyl) or benzothiazole (e.g., 5-nitro) groups .
- Pharmacophore mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Data normalization : Apply multivariate regression to account for confounding variables (e.g., logP, solubility) .
Q. How to resolve contradictions in reported activity data across studies?
Discrepancies (e.g., conflicting IC values) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Verify storage conditions (e.g., -80°C under nitrogen) and reconstitute fresh DMSO stocks .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Methodological Tables
Table 1 : Key Synthetic Parameters for Triazolo-Pyridazine Derivatives
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Formation | Phenylhydrazine, EtOH reflux | 50–65% | Competing cyclization byproducts |
| Thioether Coupling | NaH, DMF, 60°C | 40–70% | Sensitivity to moisture |
| Acetamide Linkage | Chloroacetyl chloride, EtN | 55–80% | Hydrolysis under acidic conditions |
Table 2 : Biological Assay Design for Anticancer Evaluation
| Assay Type | Cell Line | Endpoint | Positive Control |
|---|---|---|---|
| MTT | HepG2 | IC (48 hr) | Doxorubicin |
| Apoptosis (Annexin V) | MCF-7 | % Caspase-3 activation | Cisplatin |
| Clonogenic Survival | A549 | Colony count reduction | Paclitaxel |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
